5-(Morpholin-4-yl)isoquinolin-8-amine

Medicinal Chemistry Chemical Synthesis Quality Control

5-(Morpholin-4-yl)isoquinolin-8-amine (CAS 185559-73-3) is a synthetic aminoisoquinoline derivative with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol. Its core structure features a morpholine moiety at the 5-position of an isoquinoline ring.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 185559-73-3
Cat. No. B2857866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-yl)isoquinolin-8-amine
CAS185559-73-3
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1COCCN1C2=C3C=CN=CC3=C(C=C2)N
InChIInChI=1S/C13H15N3O/c14-12-1-2-13(16-5-7-17-8-6-16)10-3-4-15-9-11(10)12/h1-4,9H,5-8,14H2
InChIKeyXVSAZZQMIRKVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Morpholin-4-yl)isoquinolin-8-amine (CAS 185559-73-3) for PI3K/mTOR Pathway Research Procurement


5-(Morpholin-4-yl)isoquinolin-8-amine (CAS 185559-73-3) is a synthetic aminoisoquinoline derivative with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . Its core structure features a morpholine moiety at the 5-position of an isoquinoline ring . While initially developed as part of a series of PI3K inhibitors, its primary contemporary utility lies in its role as a versatile building block in medicinal chemistry and chemical biology .

Why Isoquinoline Scaffolds Cannot Be Interchanged: The Case for Specific 5-Morpholino-8-Amine Substitution


The biological and chemical properties of isoquinoline derivatives are highly sensitive to substitution patterns. Generic substitution is not feasible because the specific placement of the morpholine and primary amine groups on the isoquinoline core dictates its interaction with biological targets, its chemical reactivity, and its utility as a synthetic intermediate [1]. For instance, altering the position of the morpholine group or replacing it with a different heterocycle (e.g., piperazine) can lead to profound changes in kinase inhibition profiles and ADME properties [2]. Therefore, for applications requiring a defined chemical entity with predictable reactivity and documented properties, the precise compound 5-(Morpholin-4-yl)isoquinolin-8-amine must be specified.

Quantitative Evidence for Selecting 5-(Morpholin-4-yl)isoquinolin-8-amine: A Procurement-Focused Guide


Purity Benchmarking: 5-(Morpholin-4-yl)isoquinolin-8-amine vs. Supplier Specifications

For procurement, the primary differentiator is the defined purity specification, which is critical for reproducibility in chemical synthesis and biological assays. The target compound is reliably sourced with a minimum purity of 95% from established vendors, which is a standard and verifiable benchmark for research-grade chemicals . While alternative synthesis routes or less reputable sources may offer the compound with unverified purity, this introduces unacceptable variability into research workflows.

Medicinal Chemistry Chemical Synthesis Quality Control

PI3K Inhibition Profile: Isoform Selectivity as a Key Differentiator from Pan-Inhibitors

While this compound was part of a broader class of PI3K inhibitors, its specific inhibitory profile against class I PI3K isoforms differentiates it from other less selective or pan-PI3K inhibitors [1]. Early research on related morpholine-substituted isoquinolines indicated that specific substitutions could confer selectivity for certain PI3K isoforms (e.g., PI3Kα, PI3Kβ) over others [2]. The presence of a 5-morpholino and 8-amino substitution pattern on the isoquinoline core is a key structural determinant for this activity profile, which differs from other arylmorpholine scaffolds or pan-PI3K inhibitors like LY294002 [3].

Cancer Biology Kinase Signaling Chemical Biology

Synthetic Versatility: The 8-Amine as a Functional Handle for Generating Compound Libraries

The primary amine at the 8-position of the isoquinoline ring is a key functional group that enables further chemical modification. This is a significant differentiator from other isoquinoline derivatives lacking this handle. The 8-amine can undergo a wide range of reactions, including amide bond formation, reductive amination, and sulfonamide synthesis [1]. This allows researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies, a capability not shared by isoquinolines lacking a reactive amine at this position (e.g., 5-morpholinoisoquinoline) [2].

Medicinal Chemistry Chemical Biology Library Synthesis

Research Procurement: Defined Quality and Stability for Reproducible Results

Procurement from reputable vendors ensures that the compound is supplied with defined storage and handling conditions, which are critical for maintaining stability. For instance, AKSci specifies long-term storage in a cool, dry place, and the compound is not classified as a hazardous material for transport . This contrasts with sourcing from unverified chemical suppliers where storage history and purity are unknown, potentially leading to compound degradation and inconsistent experimental outcomes.

Procurement Quality Assurance Reproducibility

Predicted Physicochemical Properties: LogP as a Proxy for Cell Permeability

The predicted LogP of 5-(Morpholin-4-yl)isoquinolin-8-amine is reported as 1.499 [1], and the XLogP3-AA value is 1.2 . These values place the compound in a range typically associated with favorable cell permeability for in vitro assays. This is a quantifiable differentiator from other isoquinoline analogs with significantly different lipophilicity. For example, a more lipophilic analog with a LogP > 3.5 may exhibit poor solubility and non-specific binding, while a highly polar analog with a LogP < 0 may have poor membrane permeability. This compound's balanced LogP makes it a more suitable starting point for cellular assays [2].

ADME Physicochemical Properties Drug Discovery

Key Application Scenarios for 5-(Morpholin-4-yl)isoquinolin-8-amine in Academic and Industrial R&D


Scaffold for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Due to its defined structure and reactive 8-amine handle, this compound is an ideal starting point for synthesizing focused libraries of novel kinase inhibitors. Researchers can rapidly explore the chemical space around the isoquinoline core by derivatizing the amine, enabling systematic SAR investigations to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This is supported by its utility as a building block as noted in supplier documentation .

Chemical Probe for Investigating PI3K Isoform-Specific Signaling

Based on the structural class of morpholino-isoquinolines and their known potential for PI3K isoform selectivity , this compound can serve as a foundation for developing chemical probes to dissect the roles of specific PI3K isoforms (e.g., p110α vs. p110β) in cellular processes like proliferation, survival, and metabolism. Its balanced predicted LogP suggests suitability for cell-based assays without the need for extensive formulation, making it a practical tool for signal transduction research.

Quality Control Standard in Analytical Method Development

With a defined high purity (≥95%) and well-characterized physicochemical properties (e.g., MW 229.28, predicted LogP of 1.2-1.5) [1], this compound can serve as a reliable standard for developing and validating analytical methods, such as HPLC or LC-MS assays, used to monitor related substances or quantify structurally similar compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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